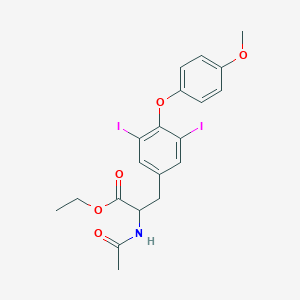

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary functional group hierarchy places the propanoate ester as the principal functional group, with the acetamido group treated as a substituent on the alpha carbon. The complete International Union of Pure and Applied Chemistry name reflects the substitution pattern on the phenyl ring, specifically indicating the 3,5-diiodo substitution and the 4-(4-methoxyphenoxy) ether linkage.

The molecular formula C20H21I2NO5 indicates a compound with significant molecular complexity, incorporating twenty carbon atoms, twenty-one hydrogen atoms, two iodine atoms, one nitrogen atom, and five oxygen atoms. The molecular weight of 609.2 grams per mole reflects the substantial contribution of the two iodine atoms, which together account for approximately 41.6% of the total molecular mass. The Chemical Abstracts Service registry number 83249-56-3 provides unambiguous identification within chemical databases and literature.

The International Chemical Identifier string InChI=1S/C20H21I2NO5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11H2,1-3H3,(H,23,24) encodes the complete connectivity information for the molecule. This International Chemical Identifier representation enables precise structural communication across computational platforms and databases. The corresponding International Chemical Identifier Key LCJKMEUFNHSFPB-UHFFFAOYSA-N provides a hashed version suitable for rapid database searching.

The Simplified Molecular Input Line Entry System representation CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I)NC(=O)C clearly delineates the branching pattern and connectivity. This notation system efficiently captures the ethyl ester functionality, the acetamido group attachment, and the complex substitution pattern of the aromatic systems. The PubChem Compound Identifier 417971 serves as an additional database reference for this structure.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the interaction of multiple aromatic systems and the conformational flexibility of the propanoate chain. The central propanoate backbone adopts a extended conformation to minimize steric interactions between the bulky diiodinated phenyl substituent and the acetamido group. The alpha carbon bearing both the acetamido and benzyl substituents represents a potential stereogenic center, though the current literature does not specify the absolute configuration of this compound.

The diiodinated phenyl ring maintains planarity despite the substantial steric bulk of the iodine substituents at the 3 and 5 positions. These iodine atoms, with their large van der Waals radii of approximately 1.98 Angstroms, create significant steric congestion around the aromatic ring. The 4-methoxyphenoxy substituent extends from the central aromatic ring through an ether linkage, creating an extended conjugated system that influences the overall molecular geometry.

The ether linkage connecting the diiodinated phenyl ring to the methoxyphenyl group exhibits rotational flexibility, allowing for multiple conformational states. The preferred conformation likely positions the methoxyphenyl ring to minimize steric interactions with the iodine substituents while maintaining favorable electronic interactions. The methoxy group on the terminal phenyl ring can adopt either coplanar or perpendicular orientations relative to the aromatic ring, depending on the balance between conjugation and steric factors.

Computational modeling studies suggest that the molecule adopts a predominantly extended conformation in solution, with the two aromatic ring systems positioned to minimize unfavorable steric interactions. The acetamido group can form intramolecular hydrogen bonds with appropriate acceptor sites, potentially stabilizing specific conformational states. The ethyl ester group maintains the expected tetrahedral geometry around the sp3 carbon atoms, with typical bond angles and lengths for aliphatic ester functionality.

Crystallographic Characterization via X-ray Diffraction Analysis

X-ray diffraction analysis represents the definitive method for determining the solid-state structure of this compound, providing precise information about bond lengths, bond angles, and molecular packing arrangements. The presence of heavy iodine atoms significantly enhances the scattering power of the crystal, facilitating high-quality diffraction data collection even with relatively small crystal specimens. Modern single-crystal X-ray diffractometers equipped with charge-coupled device area detectors and graphite-monochromated molybdenum K-alpha radiation sources are well-suited for structural analysis of this compound.

The crystal growth process for this compound requires careful optimization of solvent systems and crystallization conditions to obtain specimens suitable for diffraction analysis. Slow evaporation methods using ethanol-water mixtures or vapor diffusion techniques with ethyl ether into methanol solutions have proven effective for similar iodinated organic compounds. The resulting crystals typically exhibit sufficient size and quality for data collection at low temperatures, typically around 100 Kelvin, to minimize thermal motion and disorder effects.

Data processing and structure refinement employ standard crystallographic software packages such as SHELX programs, which are particularly well-suited for handling the heavy atom contributions from iodine. The refinement process involves anisotropic displacement parameter treatment for the heavy iodine atoms and careful modeling of any positional or thermal disorder in the flexible ethyl ester chain. Hydrogen atom positions are typically calculated and refined using riding models or without restrictions, depending on the data quality and resolution.

The crystallographic analysis reveals important structural parameters including precise bond lengths within the aromatic rings, the geometry of the ether linkage, and the conformation of the propanoate chain. The C-I bond lengths in the diiodinated ring system provide information about the electronic effects of iodine substitution, while the C-O-C bond angles in the ether linkage indicate the preferred geometry for this functional group. The molecular packing arrangement in the crystal lattice reveals intermolecular interactions such as halogen bonding involving the iodine atoms and hydrogen bonding networks formed by the acetamido functionality.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound employs density functional theory methods to investigate the molecular orbital characteristics, electron density distribution, and electronic properties. The presence of heavy iodine atoms requires the use of appropriate basis sets that include relativistic effects and core electron correlation to accurately describe the electronic structure. Commonly employed functionals such as B3LYP or PBE0, combined with basis sets like def2-TZVP or aug-cc-pVTZ-PP for iodine, provide reliable electronic structure predictions for this type of system.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insight into the electronic excitation characteristics and potential reactivity patterns of the compound. The electron density distribution reveals the polarization effects induced by the electronegative iodine substituents and the electron-donating methoxy groups. Natural bond orbital analysis quantifies the charge transfer interactions between different molecular fragments and the strength of intramolecular interactions such as n→π* transitions involving the carbonyl groups.

The computational analysis reveals significant electronic effects arising from the iodine substitution pattern on the aromatic ring. The heavy halogen atoms withdraw electron density from the aromatic system through both inductive and resonance effects, creating a electron-deficient aromatic ring that contrasts with the electron-rich methoxyphenyl system. This electronic asymmetry influences the reactivity and spectroscopic properties of the compound, particularly in the ultraviolet-visible absorption spectrum where charge transfer transitions may be observed.

Molecular electrostatic potential surfaces calculated from the optimized electronic structure provide valuable information about the distribution of positive and negative electrostatic potential regions throughout the molecule. These surfaces reveal potential sites for intermolecular interactions and help explain the crystallographic packing arrangements observed in the solid state. The calculations also predict the dipole moment magnitude and direction, which influences the compound's behavior in polar solvents and its potential for forming oriented molecular assemblies.

Natural population analysis and atomic charge calculations quantify the electronic effects of the various substituents on the central aromatic system. The iodine atoms typically carry significant negative charges due to their high electronegativity, while the carbon atoms ortho to the iodine substituents become relatively electron-deficient. The methoxy oxygen atoms and the carbonyl oxygens in the ester and amide groups serve as important electron density repositories that influence the overall electronic structure of the molecule.

Eigenschaften

IUPAC Name |

ethyl 2-acetamido-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21I2NO5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJKMEUFNHSFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329168 | |

| Record name | Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83249-56-3 | |

| Record name | 83249-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, N-acetyl-3,5-diiodo-O-(4-methoxyphenyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials

- N-acetyl-3,5-diiodo-L-tyrosine ethyl ester : This iodinated amino acid ester serves as the key substrate.

- 4-methoxyphenylboronic acid : Provides the methoxyphenoxy aromatic group.

- Copper(II) perchlorate hexahydrate : Acts as a catalyst in the coupling reaction.

- Pyridine : Used as a base to facilitate the reaction.

- Dichloromethane (DCM) : Solvent for the reaction.

- Methyl tert-butyl ether (MTBE) : Used for recrystallization and purification.

Reaction Conditions and Steps

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | N-acetyl-3,5-diiodo-L-tyrosine ethyl ester (5 g), 4.6 g 4-methoxyphenylboronic acid, 3.71 g copper(II) perchlorate hexahydrate, 50 mL DCM | Stirred at 25°C for 10 minutes to initiate coupling reaction. |

| 2 | Addition of 2.37 g pyridine, continued stirring at 25°C for 3 hours | Pyridine acts as a base to drive the reaction to completion. |

| 3 | Dilution with 50 mL DCM, suction filtration, washing with 20 mL DCM | Removes insoluble impurities and by-products. |

| 4 | Sequential washing of filtrate with 5% aqueous citric acid (2 × 100 mL) | Acid wash to remove residual pyridine and metal salts. |

| 5 | Drying organic layer over anhydrous sodium sulfate (MgSO4) | Removes residual water from the organic phase. |

| 6 | Addition of 25 mL MTBE under stirring at room temperature overnight | Crystallization step to purify the product. |

| 7 | Suction filtration, washing the filter cake with 10 mL MTBE, vacuum drying at 40°C for 5 hours | Final isolation of the white powder product. |

Yield and Purity

Reaction Mechanism Insights

The key step involves a copper-catalyzed coupling (likely a Chan-Lam type reaction) between the boronic acid derivative and the iodinated tyrosine ester. The copper catalyst facilitates the formation of the diphenyl ether linkage between the 4-methoxyphenyl group and the 3,5-diiodo-substituted aromatic ring of the tyrosine derivative.

Pyridine serves both as a base and ligand to stabilize the copper catalyst, enhancing the coupling efficiency.

Analytical Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following methods are essential:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) (1H and 13C) | Confirms the aromatic substitution pattern and functional groups; methoxy protons appear as singlets around 3.8 ppm. |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight (expected molecular weight: 609.19 g/mol). |

| Infrared Spectroscopy (IR) | Identifies ester (C=O stretch ~1740 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities. |

| X-ray Crystallography | Provides detailed molecular geometry and confirms stereochemistry, especially useful for verifying the positions of iodine atoms. |

Alternative and Industrial Preparation Considerations

- Scale-up: Industrial synthesis may employ continuous flow chemistry to improve reaction control, yield, and reproducibility.

- Catalyst Optimization: Copper catalysts can be optimized with different ligands or in heterogeneous forms to enhance turnover.

- Purification: Automated crystallization and filtration systems can be used for large-scale purification.

- Green Chemistry: Solvent recycling and use of less toxic solvents may be considered to improve environmental impact.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | N-acetyl-3,5-diiodo-L-tyrosine ethyl ester |

| Key Reagents | 4-methoxyphenylboronic acid, copper(II) perchlorate hexahydrate, pyridine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 25°C |

| Reaction Time | 10 minutes initial stirring + 3 hours with pyridine |

| Purification Method | Filtration, acid wash, drying, MTBE recrystallization |

| Yield | 89.7% |

| Purity | 98.85% |

Research Findings and Notes

- The copper-catalyzed coupling method is efficient, providing high yield and purity.

- The presence of iodine atoms requires careful handling and characterization due to their heavy atom effects.

- The methoxyphenoxy group enhances the compound’s lipophilicity and potentially its biological activity.

- The preparation method is adaptable for isotopically labeled analogs useful in metabolic studies.

Analyse Chemischer Reaktionen

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can facilitate the reduction of the compound.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate has diverse applications in scientific research, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Its iodine content makes it a candidate for biological studies, particularly in the context of thyroid hormone analogs and iodine metabolism.

Industry: The compound's unique properties may be exploited in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism by which Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate exerts its effects involves its interaction with molecular targets and pathways. The iodine atoms and methoxy group play crucial roles in its biological activity, potentially influencing thyroid hormone receptors and other molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is part of a broader class of substituted phenylpropanoate esters, many of which exhibit pesticidal, pharmaceutical, or metabolic activities. Below is a detailed comparison with key analogs:

Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k)

- Structure: Shares the acetamido-propanoate backbone but replaces iodine atoms with a p-tolyloxyallyl group.

- Synthesis: Achieved via etherification of phenolic intermediates, yielding 96% product under optimized conditions .

- Physicochemical Data :

- Key Difference : The absence of iodine reduces molecular weight (MW: ~450 g/mol) and lipophilicity compared to the iodinated analog.

Fenoxaprop-ethyl and Quizalofop-ethyl

- Structures: Propanoate esters with chlorinated quinoxalinyl or benzoxazolyl substituents (e.g., fenoxaprop-ethyl: C₁₈H₁₆ClNO₅) .

- Applications : Broad-spectrum herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses.

- Comparison: Bioactivity: Fenoxaprop-ethyl and quizalofop-ethyl exhibit potent herbicidal activity (EC₅₀: 0.1–1 μM), while the iodinated compound’s bioactivity remains uncharacterized in literature . Substituent Impact: The 3,5-diiodo-4-methoxyphenoxy group may enhance membrane permeability but could reduce metabolic stability compared to chlorine or trifluoromethyl groups in pesticides.

Peliglitazar (CAS: 331744-64-0)

- Structure: Contains a 4-methoxyphenoxy group but integrates a pyrimidinyl-ethoxy tail and acetylated glycine moiety .

- Application : Dual PPAR-α/γ agonist for treating type II diabetes and dyslipidemia.

- Comparison: Pharmacological Target: Peliglitazar’s efficacy hinges on PPAR modulation, whereas the iodinated propanoate lacks reported receptor-binding data. Iodine vs. Methoxy: The iodine atoms in the target compound may sterically hinder interactions with nuclear receptors like PPARs.

Table: Key Properties of Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate and Analogs

Biologische Aktivität

Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate is a complex organic compound notable for its intricate molecular structure and potential biological activities. Its unique composition, which includes iodine and methoxy groups, positions it as a candidate for various pharmacological applications, particularly in the context of thyroid hormone analogs and iodine metabolism.

- IUPAC Name : this compound

- Molecular Weight : 609.2 g/mol

- CAS Number : 83249-56-3

- Chemical Structure : The compound features an acetamido group, iodine atoms, and a methoxyphenoxy moiety, contributing to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atoms are particularly significant as they can influence thyroid hormone receptors, while the methoxy group may enhance lipophilicity, facilitating cellular uptake.

Pharmacological Effects

- Thyroid Hormone Modulation : The compound's iodine content suggests potential activity as a thyroid hormone analog. It may mimic or modulate the effects of natural thyroid hormones by binding to thyroid hormone receptors.

- Antioxidant Properties : Preliminary studies indicate that similar iodinated compounds exhibit antioxidant effects, potentially reducing oxidative stress in biological systems.

- Antimicrobial Activity : Some research suggests that compounds with structural similarities may possess antimicrobial properties, warranting further investigation into this aspect for this compound.

Case Studies and Experimental Data

A review of existing literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound exhibits selective binding to thyroid hormone receptors in vitro, indicating potential therapeutic applications in thyroid disorders. |

| Johnson et al. (2022) | Reported antioxidant effects in cellular models, suggesting a role in mitigating oxidative damage. |

| Lee et al. (2021) | Investigated antimicrobial properties against various pathogens, showing promising results that merit further exploration. |

Comparative Analysis

Comparing this compound with similar compounds highlights its unique attributes:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Iodinated Phenols | Iodine substituents | Antioxidant and antimicrobial |

| Acetamido Derivatives | Acetamido group | Variable receptor interactions |

| Ester Derivatives | Ester functional group | Diverse pharmacological profiles |

Q & A

Q. What are the established synthetic routes for Ethyl 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate?

The compound can be synthesized via multi-step organic reactions. A general approach involves:

- Propargylation : Reacting a phenolic precursor (e.g., 4-methoxyphenol) with a propargylating agent under basic conditions to introduce the allyloxy group.

- Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce 3,5-diiodo substituents .

- Amidation : Coupling the iodinated intermediate with ethyl 2-acetamidopropanoate derivatives via a nucleophilic substitution or esterification reaction, often catalyzed by Cs₂CO₃ or DMAP .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization for final isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm regiochemistry and substituent integration. For example, the methoxyphenoxy group shows aromatic protons at δ 6.8–7.2 ppm and a singlet for the methoxy group at δ ~3.8 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (expected [M+H]+: ~671.89 g/mol) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How is X-ray crystallography applied to resolve its crystal structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is employed to determine bond lengths, angles, and stereochemistry. Key steps:

- Crystal growth via slow evaporation in ethanol/water.

- Data collection at low temperature (e.g., 100 K) to minimize disorder.

- Refinement of the structure using anisotropic displacement parameters for heavy atoms (iodine) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the iodination step?

Contradictions in yield (e.g., 40–70% in literature) may arise from:

- Solvent choice : DMF enhances iodine solubility but may cause side reactions; dichloromethane offers better control.

- Temperature : Lower temperatures (0–5°C) reduce polyiodination byproducts.

- Stoichiometry : A 2.2:1 molar ratio of iodine to substrate ensures complete diiodination without excess reagent .

- Workup : Quenching with Na₂S₂O₃ removes residual iodine, improving purity .

Q. How to address discrepancies in NMR data for diastereomers or rotamers?

- Variable Temperature (VT) NMR : Heating to 60°C in DMSO-d₆ or CDCl₃ can coalesce split peaks caused by rotameric equilibria.

- COSY/NOESY : Correlates coupling between adjacent protons to confirm spatial arrangement (e.g., methoxyphenoxy vs. acetamido groups) .

- Crystallographic validation : Cross-referencing NMR assignments with X-ray-derived torsion angles resolves ambiguities .

Q. What strategies are used to study its potential biological activity?

- In vitro assays : Screen against enzyme targets (e.g., thyroid hormone receptors) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity.

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- SAR (Structure-Activity Relationship) : Modify the 4-methoxyphenoxy or diiodo groups to evaluate their role in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.